molecular formula C19H17N5O5 B2616102 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-58-7

9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2616102
CAS No.: 898422-58-7
M. Wt: 395.375
InChI Key: XWDDXLRGKAWBOZ-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, 5-methylfuran-2-carboxylic acid, and a purine derivative. The synthetic route may involve:

    Condensation Reactions: Combining the aromatic aldehyde with the furan derivative under acidic or basic conditions.

    Cyclization: Forming the purine ring system through intramolecular cyclization reactions.

    Amidation: Introducing the carboxamide group through reactions with amines or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of furanones and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Introduction of various functional groups such as halides, hydroxyls, and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as enzyme inhibition or receptor binding. This makes it a candidate for drug discovery and development.

Medicine

The purine core of the compound is a common feature in many pharmaceuticals. Research into this compound could lead to the development of new therapeutic agents for diseases such as cancer, viral infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

What sets 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5/c1-9-4-7-12(29-9)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)11-6-5-10(27-2)8-13(11)28-3/h4-8H,1-3H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDDXLRGKAWBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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